Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester
Description
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester is a substituted ester derivative of butanoic acid. Its structure features a cyano (-CN) group at the 3-position, an ethyl (-CH₂CH₃) substituent at the 2-position, and a hydroxyl (-OH) group at the 3-position, esterified with ethanol.
Properties
IUPAC Name |
ethyl 3-cyano-2-ethyl-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-7(8(11)13-5-2)9(3,12)6-10/h7,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIIZCVGZUEJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)C(C)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462951 | |
| Record name | Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247098-17-5 | |
| Record name | Ethyl 3-cyano-2-ethyl-3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247098-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of new ester or amide compounds.
Scientific Research Applications
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. Butanoic Acid, 3-hydroxy-, Ethyl Ester (CAS 5405-41-4)
- Structure: Lacks the 2-ethyl and 3-cyano groups but retains the 3-hydroxy and ethyl ester moieties.
- Molecular Weight : 132.16 g/mol (C₆H₁₂O₃) .
- Applications : Used as a flavoring agent due to its fruity aroma; identified in pear syrups as a key aroma component .
B. Butanoic Acid, 3,3-difluoro-2-hydroxy-, Ethyl Ester (CAS 165544-31-0)
- Structure : Features fluorine atoms at the 3-position and a hydroxyl group at the 2-position.
- Molecular Weight : 168.14 g/mol (C₆H₁₀F₂O₃) .
- Applications : Fluorinated esters are often explored for pharmaceutical intermediates due to enhanced metabolic stability .
- Key Difference: Fluorine substitution increases electronegativity and lipophilicity, contrasting with the cyano group’s electron-withdrawing and polar nature in the target compound .
C. Butanoic Acid, 3-methyl-, Ethyl Ester (CAS 108-64-5)
- Structure: Contains a methyl group at the 3-position instead of cyano and hydroxyl groups.
- Applications : Widely used in food flavorings (e.g., strawberry, pear) and identified as a sweetness-enhancing volatile in strawberries .
- Key Difference: The lack of polar functional groups (cyano, hydroxy) makes it less reactive but more volatile, favoring its role in aroma applications .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Volatility (Inference) |
|---|---|---|---|---|
| Target Compound | ~185 (estimated) | -CN, -OH, -CH₂CH₃, -COOEt | High | Moderate |
| Butanoic Acid, 3-hydroxy-, Ethyl Ester | 132.16 | -OH, -COOEt | Moderate | High |
| Butanoic Acid, 3,3-difluoro-... | 168.14 | -F, -OH, -COOEt | Moderate-High | Low |
| Butanoic Acid, 3-methyl-, Ethyl Ester | 130.18 | -CH₃, -COOEt | Low | High |
Notes:
- The target compound’s cyano and hydroxy groups increase polarity, likely reducing volatility compared to simpler esters like butanoic acid, ethyl ester (C₆H₁₂O₂, MW 116.16) .
- Fluorinated analogs (e.g., ) exhibit lower volatility due to increased molecular weight and intermolecular forces .
Biological Activity
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester (CAS No. 247098-17-5) is a chemical compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in various fields, supported by relevant data tables and case studies.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- SMILES Notation :
CC(C(=O)O)C(C#N)C(C)OCC
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Interaction : The presence of the cyano and hydroxyl groups suggests possible interactions with G-protein coupled receptors (GPCRs), which are crucial for various physiological processes.
Case Studies
- Antimicrobial Activity : A study examining similar esters found that they exhibited antimicrobial properties against various bacterial strains. While direct studies on this compound are lacking, the structural similarities suggest potential efficacy.
- Anti-inflammatory Effects : Research on related compounds indicates that they may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, potentially making them candidates for therapeutic applications in inflammatory diseases.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential enzyme inhibition | |
| Ethyl cyanoacetate | Antimicrobial | |
| Ethyl 3-hydroxybutanoate | Anti-inflammatory |
Synthesis and Applications
This compound can be synthesized through various organic reactions involving the condensation of butanoic acid derivatives with cyanoacetic acid and subsequent esterification processes.
Potential Applications
- Pharmaceuticals : Due to its structural characteristics, this compound may serve as a precursor in drug development targeting metabolic disorders.
- Material Science : Its unique properties could be explored in creating novel materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester, and how can regioselectivity be controlled?
- Methodology : Synthesis may involve multi-step strategies, such as:
- Esterification : Reacting 3-cyano-2-ethyl-3-hydroxybutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), similar to classic esterification reactions .
- Protection/Deprotection : Protecting the hydroxy group (e.g., using benzyl or silyl ethers) to prevent side reactions during cyano group introduction. For example, highlights benzyloxy protection in analogous esters .
- Regioselectivity Control : Steric effects from the 2-ethyl group may direct reaction pathways; computational modeling (e.g., DFT) can predict favorable sites for substitution .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the hydroxy (δ ~1–5 ppm), cyano (δ ~110–120 ppm in ¹³C), and ester carbonyl (δ ~165–175 ppm) groups. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
- IR Spectroscopy : Confirms hydroxy (O-H stretch ~3200–3600 cm⁻¹), cyano (C≡N ~2200 cm⁻¹), and ester C=O (~1740 cm⁻¹) .
- GC-MS : Assess purity and molecular ion peaks (e.g., uses GC for ethyl 3-hydroxybutanoate analysis) .
Advanced Research Questions
Q. How do steric effects from the 2-ethyl group influence the ester’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The 2-ethyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This is observed in structurally similar esters like ethyl 2-acetyl-3-methylbutanoate ( ), where bulky substituents reduce reaction rates .
- Experimental Validation : Compare hydrolysis rates under acidic/basic conditions with less-hindered analogs (e.g., ethyl butanoate in ) .
Q. What tautomeric forms arise from the adjacent hydroxy and cyano groups, and how can they be distinguished?
- Tautomerism : The 3-hydroxy and 3-cyano groups may enable keto-enol tautomerism. For example, discusses tautomerism in oxo esters .
- Detection Methods :
- ¹H NMR : Monitor enol proton signals (δ ~12–16 ppm).
- UV-Vis Spectroscopy : Detect conjugation shifts in enol forms.
- Computational Analysis : Compare experimental data with DFT-predicted tautomer stability .
Q. How do kinetic vs. thermodynamic control strategies affect product distribution during synthesis?
- Kinetic Control : Low-temperature reactions favor the less stable but faster-forming product (e.g., notes reversibility in esterification) .
- Thermodynamic Control : Prolonged heating shifts equilibrium toward the more stable product. For example, steric effects may favor the hydroxy-cyano ester over byproducts.
- Optimization : Use reaction monitoring (e.g., in situ IR) to identify optimal conditions .
Data Contradiction Analysis
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between experimental and computational predictions be resolved?
- Step 1 : Validate computational models (e.g., using Gaussian or ORCA) against structurally similar compounds (e.g., and provide InChIKeys for benchmarking) .
- Step 2 : Re-examine experimental conditions (e.g., solvent effects, pH) that may alter chemical shifts.
- Step 3 : Cross-reference with advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
